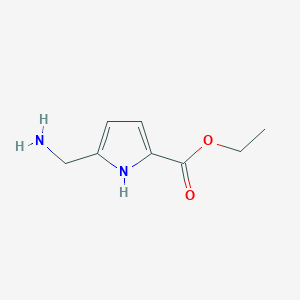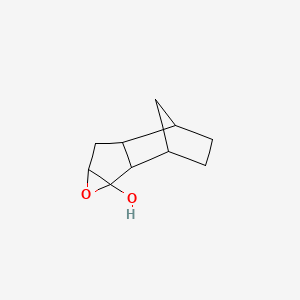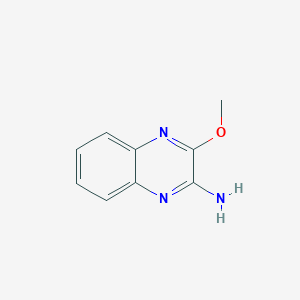![molecular formula C8H16O2Si B11913746 [Ethenyl(dimethyl)silyl] butanoate CAS No. 959227-44-2](/img/structure/B11913746.png)
[Ethenyl(dimethyl)silyl] butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(vinyl)silyl butyrate is an organosilicon compound with the molecular formula C8H16O2Si. This compound is characterized by the presence of a vinyl group attached to a silicon atom, which is further bonded to a butyrate ester group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl(vinyl)silyl butyrate can be synthesized through several methods. One common approach involves the reaction of vinylsilanes with butyric acid derivatives under specific conditions. For instance, a zinc-catalyzed nucleophilic substitution reaction of chlorosilanes with organomagnesium reagents can yield functionalized tetraorganosilanes, including dimethyl(vinyl)silyl butyrate . Another method involves the hydrosilylation of terminal alkenes using metal catalysts such as nickel or manganese complexes .
Industrial Production Methods: Industrial production of dimethyl(vinyl)silyl butyrate typically involves large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of bench-stable alkyl bisphosphine manganese complexes, for example, allows for efficient and selective conversion of terminal alkenes into vinylsilanes at room temperature .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl(vinyl)silyl butyrate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the vinyl group, leading to the formation of halogenated products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogen electrophiles such as bromine or iodine.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Halogenated vinylsilanes.
Aplicaciones Científicas De Investigación
Dimethyl(vinyl)silyl butyrate finds applications in various fields:
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of dimethyl(vinyl)silyl butyrate involves its reactivity towards electrophiles and nucleophiles. The vinyl group, being electron-rich, can stabilize positive charges through hyperconjugation, facilitating electrophilic additions. The ester group can undergo nucleophilic attack, leading to various transformations. These reactions are often catalyzed by metal complexes, which enhance the reactivity and selectivity of the compound .
Comparación Con Compuestos Similares
- Vinyltrimethylsilane
- Vinyltriethoxysilane
- Vinyltriacetoxysilane
Comparison: Dimethyl(vinyl)silyl butyrate is unique due to the presence of both a vinyl group and a butyrate ester group. This combination allows for a broader range of chemical reactions and applications compared to other vinylsilanes, which may lack the ester functionality. The ester group provides additional reactivity, making dimethyl(vinyl)silyl butyrate a versatile compound in organic synthesis .
Propiedades
Número CAS |
959227-44-2 |
|---|---|
Fórmula molecular |
C8H16O2Si |
Peso molecular |
172.30 g/mol |
Nombre IUPAC |
[ethenyl(dimethyl)silyl] butanoate |
InChI |
InChI=1S/C8H16O2Si/c1-5-7-8(9)10-11(3,4)6-2/h6H,2,5,7H2,1,3-4H3 |
Clave InChI |
SDUAWKFZWXSGJS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)O[Si](C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-8-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913668.png)







![7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11913706.png)




![3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B11913730.png)
